molecular formula C8H12BrClN2 B2370596 (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride CAS No. 174826-34-7

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

Cat. No.: B2370596
CAS No.: 174826-34-7
M. Wt: 251.55
InChI Key: SZTXNGAWBPIHMK-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2 . It is a hydrazine derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

Chemistry: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is explored for its activity against certain diseases and as a precursor for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers.

Safety and Hazards

The compound has been classified with the hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and subsequent alterations in protein structure and function.

Comparison with Similar Compounds

  • (4-Bromophenyl)hydrazine hydrochloride
  • (2,6-Dimethylphenyl)hydrazine hydrochloride
  • (4-Chloro-2,6-dimethylphenyl)hydrazine hydrochloride

Uniqueness: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTXNGAWBPIHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NN)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 3 L 3-neck round bottom flask equipped with a mechanical stirrer was added concentrated hydrochloric acid (125 mL) and water (250 mL). 4-Bromo-2,6-dimethylbenzenamine (100 g, 500 mmol) was added slowly at 0° C. Stirring was continued for an additional 15 minutes, resulting in a thick white slurry. A freshly prepared solution of sodium nitrite (34.5 g, 500 mmol) in water (100 mL) was added to the slurry dropwise maintaining the internal temperature below 5° C. After stirring for 30 minutes, a deep orange solution was formed. Tin(II) chloride dehydrate (282 g, 1250 mmol) in 1:1 concentrated hydrochloric acid:water (300 mL) was added dropwise while maintaining the internal temperature between 0-5° C. The resulting mixture was stirred at 0° C. for 1 hour and then warmed to room temperature and stirred for 15 hours. The reaction mixture was filtered and washed with diethyl ether. The solid was slowly added to an aqueous 10 M solution of sodium hydroxide (1 L) between 0-10° C. and extracted with ethyl acetate (3×800 mL). The organic layer was washed with brine twice, dried over anhydrous sodium sulfate, and concentrated to give 1-(4-bromo-2,6-dimethylphenyl)hydrazine (76.0 g, 353 mmol). The hydrazine was dissolved in ethyl acetate (800 mL) to which hydrochloric acid/methanol (88.2 mL) was added. The mixture was stirred for 25 minutes. The reaction was filtered, washed with ethyl acetate until the solid is white. The white solid was dried in vacuo to afford 1-(4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride (80.0 g, 64%). 1H NMR (400 MHz, DMSO-d6, δ): 9.71 (s, 3H), 7.32 (s, 2H), 6.78 (s, 1H), 2.37 (s, 6H).
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88.2 mL
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800 mL
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